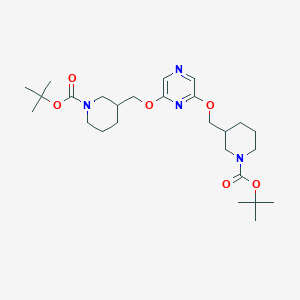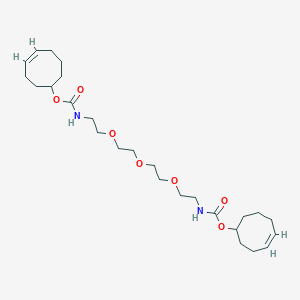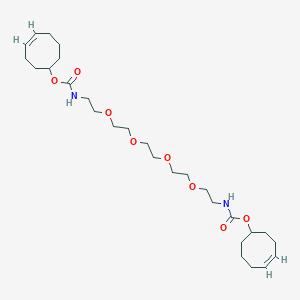
Di(cyclooct-4-en-1-yl) (3,6,9,12-tetraoxatetradecane-1,14-diyl)dicarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TCO-PEG4-TCO, also known as trans-cyclooctene-polyethylene glycol 4-trans-cyclooctene, is a bifunctional compound widely used in click chemistry. This compound consists of two trans-cyclooctene (TCO) groups connected by a polyethylene glycol (PEG) spacer. The TCO groups are highly reactive in bioorthogonal reactions, making TCO-PEG4-TCO a valuable tool in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
TCO-PEG4-TCO is typically synthesized through a series of chemical reactions involving the functionalization of polyethylene glycol (PEG) with trans-cyclooctene (TCO) groups. The process often begins with the activation of PEG using a suitable linker, followed by the conjugation of TCO groups to the activated PEG. The reaction conditions usually involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide to facilitate the click chemistry reactions .
Industrial Production Methods
In industrial settings, the production of TCO-PEG4-TCO involves large-scale synthesis using automated systems to ensure high yield and purity. The process includes rigorous purification steps such as chromatography to remove any unreacted starting materials and by-products. The final product is then subjected to quality control tests to confirm its chemical structure and reactivity .
化学反応の分析
Types of Reactions
TCO-PEG4-TCO primarily undergoes bioorthogonal reactions, specifically the inverse electron-demand Diels-Alder (IEDDA) reaction with tetrazines. This reaction is highly selective and occurs rapidly without the need for a catalyst .
Common Reagents and Conditions
The IEDDA reaction between TCO-PEG4-TCO and tetrazines is typically carried out in aqueous buffers at room temperature. The reaction conditions are mild, making it suitable for use in biological systems. Common reagents include tetrazine derivatives and various solvents to maintain the solubility of the reactants .
Major Products Formed
The major product formed from the reaction between TCO-PEG4-TCO and tetrazines is a stable covalent adduct. This product is often used for labeling and imaging applications in biological research .
科学的研究の応用
Chemistry
In chemistry, TCO-PEG4-TCO is used as a linker in the synthesis of complex molecules. Its ability to undergo click chemistry reactions with high efficiency makes it a valuable tool for constructing large molecular assemblies .
Biology
In biological research, TCO-PEG4-TCO is employed for site-specific labeling of biomolecules. It is used to modify proteins, antibodies, and nucleic acids, enabling the study of their functions and interactions in living cells .
Medicine
In medicine, TCO-PEG4-TCO is utilized in the development of targeted drug delivery systems. Its bioorthogonal reactivity allows for the precise conjugation of therapeutic agents to specific biomolecules, enhancing the efficacy and reducing the side effects of treatments .
Industry
In industrial applications, TCO-PEG4-TCO is used in the production of advanced materials and sensors. Its ability to form stable covalent bonds with various substrates makes it suitable for creating durable and functionalized surfaces .
作用機序
The mechanism of action of TCO-PEG4-TCO involves its reactivity in the IEDDA reaction with tetrazines. The trans-cyclooctene groups in TCO-PEG4-TCO undergo a cycloaddition reaction with tetrazines, forming a stable covalent bond. This reaction is highly selective and occurs rapidly, making it ideal for applications in biological systems where precise and efficient labeling is required .
類似化合物との比較
Similar Compounds
TCO-PEG3-TCO: Similar to TCO-PEG4-TCO but with a shorter PEG spacer.
TCO-PEG5-TCO: Similar to TCO-PEG4-TCO but with a longer PEG spacer.
TCO-PEG4-NHS: Contains an N-hydroxysuccinimide (NHS) ester group instead of a second TCO group .
Uniqueness
TCO-PEG4-TCO is unique due to its bifunctional nature, allowing it to participate in two simultaneous click chemistry reactions. The PEG spacer provides flexibility and solubility, making it suitable for various applications in chemistry, biology, medicine, and industry .
特性
分子式 |
C28H48N2O8 |
|---|---|
分子量 |
540.7 g/mol |
IUPAC名 |
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C28H48N2O8/c31-27(37-25-11-7-3-1-4-8-12-25)29-15-17-33-19-21-35-23-24-36-22-20-34-18-16-30-28(32)38-26-13-9-5-2-6-10-14-26/h1-3,5,25-26H,4,6-24H2,(H,29,31)(H,30,32)/b3-1-,5-2- |
InChIキー |
ZLDVUVLAIKSQGP-LEWNYYKSSA-N |
異性体SMILES |
C1CC(CC/C=C\C1)OC(=O)NCCOCCOCCOCCOCCNC(=O)OC2CC/C=C\CCC2 |
正規SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCNC(=O)OC2CCCC=CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{9-[(1R,2R,4R,5R)-1,5-dihydroxy-4-(hydroxymethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-yl]-9H-purin-6-yl}benzamide](/img/structure/B15061594.png)
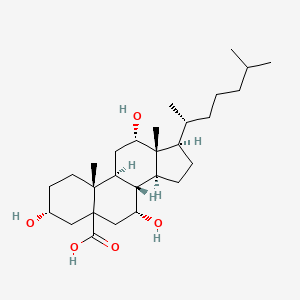
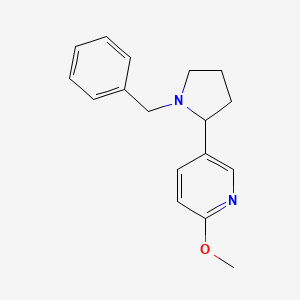
![1-(4-(aminomethyl)benzyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine hydrochloride](/img/structure/B15061628.png)
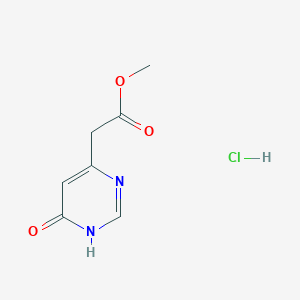

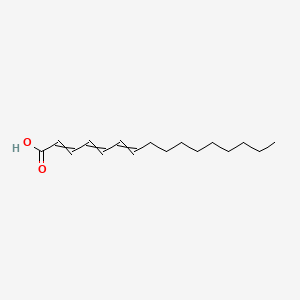
palladium(II) dichloromethane](/img/structure/B15061646.png)
![[(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B15061654.png)
![tert-butyl (1S,5R,6R)-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15061664.png)
![(3aS,6R,8aR)-6-methyl-3a,6-dihydro-1H,3H,8H-azirino[1,2-a]furo[3,4-b]pyridine](/img/structure/B15061673.png)
